N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule characterized by a benzothiazole carboxamide core linked to a piperidine-tetrahydroquinazoline moiety. Benzothiazole derivatives are widely studied for antitumor activity, and tetrahydroquinazoline scaffolds are common in kinase inhibitors (e.g., EGFR inhibitors like erlotinib). The piperidine linker may enhance solubility and bioavailability, a design strategy observed in other pharmacologically active compounds.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-21(14-5-6-18-19(11-14)28-13-24-18)25-15-7-9-26(10-8-15)20-16-3-1-2-4-17(16)22-12-23-20/h5-6,11-13,15H,1-4,7-10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOJPODZNJJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The quinazoline ring can be synthesized using α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions . The piperidine ring is often introduced through a cyclization reaction involving appropriate precursors . The final step involves coupling the quinazoline and piperidine rings with the benzothiazole ring, usually through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of bacterial cells. Additionally, it may interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs and therapeutic targets. Below is a comparative analysis with key examples:
Goxalapladib (CAS-412950-27-7)
- Structure : Goxalapladib features a 1,8-naphthyridine core, a trifluoromethyl biphenyl group, and a piperidin-4-yl moiety .
- Therapeutic Use : Developed by GlaxoSmithKline for atherosclerosis, it inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), a target linked to vascular inflammation .
- Key Differences: Core Scaffold: Goxalapladib’s naphthyridine core contrasts with the benzothiazole-tetrahydroquinazoline system of the target compound. Molecular Weight: Goxalapladib (718.80 g/mol) is significantly larger than the target compound (estimated ~400–450 g/mol), impacting pharmacokinetics.
Erlotinib (Quinazoline Derivative)
- Structure: A 4-anilinoquinazoline derivative.
- Therapeutic Use: EGFR tyrosine kinase inhibitor used in non-small cell lung cancer.
- Comparison: The tetrahydroquinazoline moiety in the target compound may mimic erlotinib’s quinazoline core, suggesting EGFR or related kinase inhibition. The benzothiazole group could confer distinct binding interactions compared to erlotinib’s anilino substituent.
Benzothiazole-Based Antitumor Agents (e.g., Tasisulam)
- Structure : Benzothiazole sulfonamide derivatives.
- Therapeutic Use : Antiproliferative agents targeting tubulin or topoisomerases.
- Comparison :
- The carboxamide linkage in the target compound may enhance metabolic stability compared to sulfonamide-based benzothiazoles.
- The tetrahydroquinazoline-piperidine system could improve blood-brain barrier penetration relative to simpler benzothiazoles.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Mechanistic Insights : While Goxalapladib’s naphthyridine core targets Lp-PLA2 , the target compound’s tetrahydroquinazoline may align with kinase inhibition, as seen in erlotinib.
- Gaps in Evidence: No direct comparative studies between the target compound and Goxalapladib or other analogs were identified in the provided materials. Further in vitro profiling (e.g., kinase panel screens) is needed to validate hypotheses.
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Structural Overview
The compound features a complex structure that combines:
- Tetrahydroquinazoline moiety : Known for various biological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Benzothiazole carboxamide group : Implicated in diverse pharmacological effects.
The molecular formula is with a molecular weight of approximately 338.4 g/mol.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit essential enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for bacterial survival.
- Activity Spectrum : Preliminary studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL for various derivatives .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxic Effects : In vitro studies have reported varying degrees of cytotoxicity against cancer cell lines such as K562 (IC50 values ranging from 8.5 to 14.9 µM) and HeLa cells (IC50 values from 8.9 to 15.1 µM) . These values suggest that the compound may induce apoptosis through both extrinsic and intrinsic pathways.
- Selectivity : Some derivatives exhibited selective toxicity towards cancer cells compared to normal human fibroblasts, indicating potential for targeted cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned earlier, the inhibition of key enzymes is critical for its antimicrobial action.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing pathways related to cell proliferation and apoptosis.
Case Study 1: Antimicrobial Activity
A study synthesized various thiazolidine derivatives and tested their antimicrobial properties. Among them, compounds structurally similar to this compound showed promising results against multiple pathogens .
Case Study 2: Anticancer Efficacy
In another investigation focusing on the anticancer potential of benzothiazole derivatives, this compound was highlighted for its ability to induce apoptosis in HeLa cells through multiple signaling pathways .
Summary Table of Biological Activities
| Activity Type | Target | IC50/Effectiveness | Notes |
|---|---|---|---|
| Antimicrobial | Various bacteria | MIC: 100 - 400 µg/mL | Effective against Gram-positive and negative |
| Anticancer | K562 & HeLa cells | K562 IC50: 8.5 - 14.9 µM | Induces apoptosis; selective towards cancer |
| Enzyme Inhibition | Dihydrofolate reductase | Active at low concentrations | Essential for bacterial survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
